![molecular formula C10H14BrCl2N3 B2954451 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride CAS No. 2378501-65-4](/img/structure/B2954451.png)
1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride
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Overview
Description
The compound “1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of pharmacological activities and are considered significant in the pharmaceutical industry . They are used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the structure can vary, leading to different groups of imidazo[1,2-a]pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include C–C bond cleavage and cyclization/bromination . The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination .Scientific Research Applications
Pharmaceutical Development
The core structure of EN300-7462143 is similar to that of imidazo[1,2-a]pyridines, which are known for their significant biological and therapeutic value . This compound could be used in the development of new pharmaceuticals, especially as a scaffold for creating molecules with potential antiviral, antibacterial, or anticancer properties.
Chemical Synthesis
EN300-7462143 can serve as a precursor for the synthesis of various N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines . These compounds have diverse applications, ranging from catalysis to the development of new chemical reactions.
Catalysis
EN300-7462143 could be used in catalysis, particularly in reactions that require the formation or cleavage of C–N bonds. Its structure could facilitate the development of new catalytic methods that are more efficient and selective .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, developing convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage and developing more effective compounds for treating various diseases .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been shown to have varied medicinal applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been shown to have significant biological and therapeutic value , suggesting that EN300-7462143 may have similar effects.
Action Environment
It is known that the reaction conditions for the synthesis of similar compounds are mild and metal-free , suggesting that the compound may be stable under a variety of conditions.
properties
IUPAC Name |
1-(8-bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3.2ClH/c1-7(12-2)9-6-14-5-3-4-8(11)10(14)13-9;;/h3-7,12H,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSMXXWZZILNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CC=C(C2=N1)Br)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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